2-(ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
Overview
Description
2-(ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and is further functionalized with an ethylsulfanyl group and a trifluoromethylphenyl hydrazone moiety.
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Chemical Reactions Analysis
2-(ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazone moiety can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The hydrazone moiety can form reversible covalent bonds with target proteins, leading to inhibition or activation of their function .
Comparison with Similar Compounds
Similar compounds to 2-(ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone include other indole derivatives with different substituents. For example:
2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-(ethylsulfanyl)-3H-indol-3-one N-[4-(trifluoromethyl)phenyl]hydrazone: Similar structure but with the trifluoromethyl group at the para position on the phenyl ring.
2-(ethylsulfanyl)-3H-indol-3-one N-[3-(fluoromethyl)phenyl]hydrazone: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Properties
IUPAC Name |
(2-ethylsulfanyl-1H-indol-3-yl)-[3-(trifluoromethyl)phenyl]diazene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3S/c1-2-24-16-15(13-8-3-4-9-14(13)21-16)23-22-12-7-5-6-11(10-12)17(18,19)20/h3-10,21H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOLRBSIRPFWMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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